

Chemical properties and structure of 5-Chloro-2-fluorophenethyl alcohol

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Compound of Interest

Compound Name: 5-Chloro-2-fluorophenethyl alcohol

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An In-Depth Technical Guide to the Chemical Properties and Structural Dynamics of **5-Chloro-2-fluorophenethyl Alcohol**

Executive Summary

In contemporary drug discovery and agrochemical development, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of target molecules. **5-Chloro-2-fluorophenethyl alcohol** (Molecular Formula: C₈H₈ClFO) is a highly privileged, bifunctional intermediate. This guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and synthetic utility, offering self-validating protocols for its integration into active pharmaceutical ingredient (API) workflows.

Structural Elucidation & Physicochemical Profiling

The strategic placement of halogens on the phenethyl alcohol core drastically alters the molecule's electronic distribution, lipophilicity, and binding potential.

- The 2-Fluoro Substituent: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). In the ortho-position, it exerts a strong inductive electron-withdrawing effect, lowering the pKa of proximal functional groups.

More importantly, it provides metabolic shielding, blocking cytochrome P450-mediated aromatic oxidation at that site without introducing significant steric bulk [1].

- **The 5-Chloro Substituent:** Chlorine introduces significant lipophilicity (increasing LogP) and acts as a potent Lewis acid in biological systems. The anisotropic charge distribution around the chlorine atom creates a region of positive electrostatic potential (the σ -hole), enabling highly directional halogen bonding (X-bonding) with Lewis bases (e.g., backbone carbonyls) in protein binding pockets [2]. Furthermore, the 5-chloro position serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
- **The Ethyl Alcohol Moiety:** The terminal hydroxyl group provides a nucleophilic handle that can be oxidized, esterified, or converted into an excellent leaving group (such as a tosylate or mesylate) to facilitate downstream aliphatic substitutions.

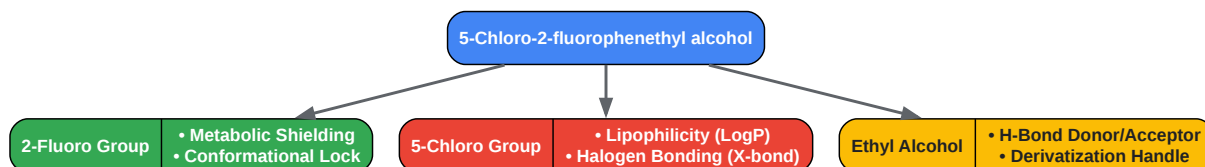
Quantitative Physicochemical Data

The following table summarizes the calculated physicochemical properties of the 5-chloro-2-fluoro isomeric core, providing a baseline for its behavior in biological and synthetic systems [3].

Property	Value	Implication for Drug Design
Molecular Weight	174.60 g/mol	Highly efficient fragment-sized building block.
Exact Mass	174.02477 Da	Critical for high-resolution mass spectrometry (HRMS) tracking.
XLogP3	-2.2	Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA)	20.2 Å ²	Excellent blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors	1	Terminal -OH can participate in target binding.
Hydrogen Bond Acceptors	2	Oxygen and Fluorine act as H-bond acceptors.
Rotatable Bonds	2	Low entropic penalty upon target binding.

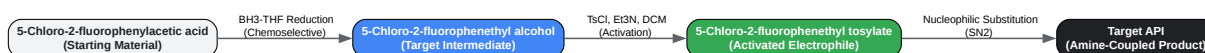
Structural Dynamics & Workflows

To visualize the logical relationship between the molecule's structural features and its synthetic trajectory, the following diagrams map its pharmacophoric contributions and standard synthetic workflow.



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Pharmacophoric contributions of **5-Chloro-2-fluorophenethyl alcohol**.



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Synthetic workflow from carboxylic acid to active pharmaceutical ingredient.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and subsequent activation of **5-Chloro-2-fluorophenethyl alcohol**. These protocols are designed as self-validating systems, meaning

built-in analytical checks ensure the success of each step before proceeding.

Protocol A: Chemoselective Reduction of 5-Chloro-2-fluorophenylacetic acid

Objective: Reduce the carboxylic acid to the corresponding alcohol without triggering hydrodehalogenation of the aryl chloride. **Causality:** Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, prolonged exposure or heating can lead to the cleavage of the C-Cl bond. BH₃·THF is highly chemoselective for carboxylic acids, reducing them rapidly at room temperature via a trialkylborate intermediate.

- **Preparation:** In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 5-Chloro-2-fluorophenylacetic acid (10.0 g, 53.0 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.
- **Reagent Addition:** Dropwise, add a 1.0 M solution of BH₃·THF (79.5 mL, 79.5 mmol, 1.5 eq) over 30 minutes.
 - **Causality:** Slow addition controls the exothermic evolution of hydrogen gas, preventing thermal runaway and ensuring a smooth formation of the borate ester.
- **Reaction:** Remove the ice bath and stir at room temperature for 4 hours.
- **Self-Validation Check (TLC):** Quench a 0.1 mL reaction aliquot in 1 mL of Methanol. Spot on a silica gel TLC plate and elute with Hexanes:Ethyl Acetate (7:3). Visualize under UV (254 nm).
 - **Validation:** The starting acid (R_f= 0.1) must be completely consumed, replaced by a single distinct spot for the alcohol (R_f= 0.35). If trace acid remains, add an additional 0.2 eq of BH₃·THF and stir for 1 hour.
- **Quench & Workup:** Cool to 0 °C and carefully quench with Methanol (20 mL) until gas evolution ceases. Concentrate the mixture in vacuo. Redissolve the residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL), followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield **5-Chloro-2-fluorophenethyl alcohol** as a colorless to pale-yellow oil.

Protocol B: Electrophilic Activation (Tosylation)

Objective: Convert the terminal hydroxyl group into a p-toluenesulfonate (tosylate) leaving group for downstream SN₂ coupling. Causality: Triethylamine (Et₃N) is utilized as both a general base to neutralize the HCl byproduct and a nucleophilic catalyst. Dichloromethane (DCM) is chosen as the solvent due to its aprotic nature and excellent solvation properties for both the alcohol and p-toluenesulfonyl chloride (TsCl).

- Preparation: Dissolve **5-Chloro-2-fluorophenethyl alcohol** (8.0 g, 45.8 mmol) in anhydrous DCM (80 mL). Add Et₃N (9.6 mL, 68.7 mmol, 1.5 eq) and cool the mixture to 0 °C.
- Reagent Addition: Add TsCl (10.5 g, 55.0 mmol, 1.2 eq) portion-wise over 15 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
- Self-Validation Check (Acid-Base Wash Sequence): Transfer the mixture to a separatory funnel.
 - Wash 1: 1M aqueous HCl (50 mL). Validation: This selectively protonates and removes unreacted Et₃N into the aqueous layer.
 - Wash 2: Saturated aqueous NaHCO₃ (50 mL). Validation: This neutralizes and removes any residual p-toluenesulfonic acid byproduct.
- Final Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Analyze the crude product via ¹H NMR (CDCl₃).
 - Validation: The appearance of a distinct singlet at ~2.45 ppm (aryl methyl group of the tosylate) and the downfield shift of the -CH₂-O- protons from ~3.8 ppm (alcohol) to ~4.2 ppm (tosylate) confirms successful conversion. The purity should be >95%, allowing it to be used in the next step without column chromatography.

References

- Applications of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications)[[Link](#)]
- Halogen bonding—A novel interaction for rational drug design? Journal of Medicinal Chemistry (ACS Publications)[[Link](#)]
- 2-(2-Chloro-4-fluorophenyl)ethanol (Analog Structural Data) PubChem, National Center for Biotechnology Information[[Link](#)]
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